N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dichlorobenzamide hydrochloride
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Overview
Description
The compound “N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dichlorobenzamide hydrochloride” is a complex organic molecule. It is related to a class of compounds known as benzothiazoles . Benzothiazoles have been studied for their potential anti-inflammatory properties .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . Unfortunately, the specific spectral data for this compound is not available in the retrieved sources.Scientific Research Applications
Metabolic Stability in PI3K/mTOR Inhibition
N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a structurally related compound, is a potent inhibitor of PI3Kα and mTOR. It exhibits in vitro and in vivo efficacy, but undergoes metabolic deacetylation. Analogues with different heterocyclic rings were examined to reduce this issue, indicating a key area of research for similar compounds (Stec et al., 2011).
Anticancer Applications
4,5,6,7-Tetrahydrothieno-pyridine (THTP), a related core structure, shows promise in various pharmacological fields including anticancer activity. Fusion of other nuclei to THTP enhances pharmacological activities, suggesting potential avenues for similar compounds in cancer research (Rao et al., 2018).
Generation of Structurally Diverse Libraries
3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a compound with a comparable structure, has been used to create a diverse library of compounds, indicating the versatility and potential for generating a wide range of derivatives from similar core structures for varied applications (Roman, 2013).
Synthesis of Biologically Potent Derivatives
N-(pyridin-2-yl)benzo[d]thiazol-2-amines, derived from similar core structures, have been synthesized using oxidative C–S bond formation strategies. This highlights the synthetic versatility of compounds with benzo[d]thiazole rings, suggesting potential for diverse biological applications (Mariappan et al., 2016).
Inhibitor Development in Pharmacology
Compounds with structural similarities, like K-604, show significant selectivity and potency as inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, demonstrating the potential of similar compounds in the development of pharmacological inhibitors (Shibuya et al., 2018).
Microwave-Assisted Synthesis
Microwave-assisted synthesis has been employed to create novel N-(4-phenylthiazol-2-yl)-substituted derivatives, which are inspired by marine topsentines and nortopsentines. This method can be applied to synthesize structurally complex and biologically active compounds derived from thiazol-based structures (Deau et al., 2014).
Antiproliferative and Anticancer Effects
Certain N-(2-chloro-5-(2-acetylaminobenzo[d]thiazol-6-yl)pyridin-3-yl)-4-fluorophenylsulfonamide derivatives, which are structurally related, have been synthesized and evaluated for antiproliferative activities against various cancer cell lines. They exhibit potential as anticancer agents with reduced toxicity (Xie et al., 2015).
Anticonvulsant Activities
Research on 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and related compounds, with similar core structures, has demonstrated significant anticonvulsant activity, suggesting potential applications in the development of novel anticonvulsant drugs (Ohkubo et al., 1996).
Mechanism of Action
Mode of Action
Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis . Other benzothiazole derivatives have been shown to interact with DNA and strongly inhibit topoisomerase I .
Biochemical Pathways
Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis, suggesting they may affect the biochemical pathways essential for the survival and replication of this bacterium .
Pharmacokinetics
The admet calculation of similar benzothiazole derivatives showed a favourable pharmacokinetic profile .
Result of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . Other benzothiazole derivatives have been shown to induce S phase arrest, up-regulate the pro-apoptotic protein, down-regulate the anti-apoptotic protein, activate caspase-3, and subsequently induce mitochondrial dysfunction so as to induce cell apoptosis .
Action Environment
The stability and efficacy of similar benzothiazole derivatives have been found to be promising .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3,5-dichlorobenzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21Cl2N3OS2.ClH/c29-19-12-18(13-20(30)14-19)26(34)32-28-25(27-31-22-8-4-5-9-23(22)35-27)21-10-11-33(16-24(21)36-28)15-17-6-2-1-3-7-17;/h1-9,12-14H,10-11,15-16H2,(H,32,34);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUMKXGNJBOIAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)C4=NC5=CC=CC=C5S4)CC6=CC=CC=C6.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22Cl3N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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